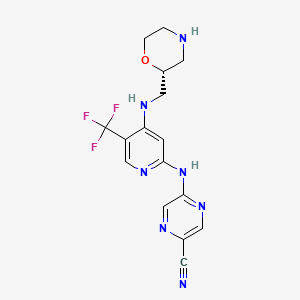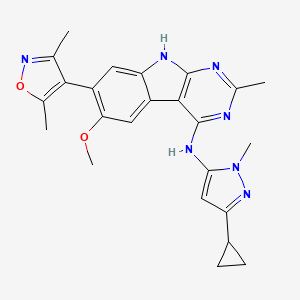
CF53 free base
Übersicht
Beschreibung
CF53 is a Potent and Orally Bioavailable Bromodomain and Extra-Terminal (BET) Bromodomain Inhibitor (IC50 = 11.7 nM; Ki < 1 nM to BRD4 BD1, oral F = 71.3% in mice).
Wissenschaftliche Forschungsanwendungen
1. Use in Studying Circulating Free DNA in Cancer
Research has explored the role of circulating free DNA (CFDNA) in the development and progression of various cancers. For instance, in endometrial cancer, circulating free DNA, along with p53 antibodies and mutations of the KRAS gene, has been studied to assess its significance in the disease's development. These biomarkers offer the potential to develop procedures for diagnosing certain types of cancer, such as Type II endometrial cancer (Dobrzycka et al., 2010).
2. Understanding False Positives in Plasma Genotyping
In another study, the role of clonal hematopoiesis (CH) as a cause of false positives in plasma genotyping was examined. This is relevant because most circulating cell-free DNA is derived from peripheral blood cells, and nonmalignant mutations in these cells can lead to inaccuracies in plasma genotyping. The study helps in understanding the challenges in using plasma genotyping for cancer detection and the importance of distinguishing mutations derived from CH from those from tumors (Hu et al., 2018).
3. BET Inhibitor in Cancer Treatment
CF53 has been identified as a potent and orally active inhibitor of bromodomain and extra-terminal (BET) proteins. This discovery is significant in the context of treating cancers, as BET inhibitors have shown promise in targeting cancer cells. The study detailing the structure-based discovery of CF53 highlights its potential in treating cancers like leukemia and breast cancer (Zhao et al., 2018).
4. Standardizing Preanalytical Conditions for cfDNA Analysis
There is significant interest in using circulating cell-free DNA as a biomarker in various fields, including cancer, diabetes, and cardiovascular diseases. However, the lack of standardization in cfDNA analysis has been a barrier. Research aiming to set standard operating procedures for cfDNA analysis is crucial for its broader implementation in clinical settings (Meddeb, Pisareva, & Thierry, 2019).
5. cfDNA in Ovarian Epithelial Cancers
Another study evaluated the significance of circulating free DNA in the prognosis of ovarian epithelial cancers. This research is important in understanding how cfDNA, along with p53 antibodies and KRAS gene mutations, can be used to predict cancer progression and may help in the development of targeted treatments (Dobrzycka et al., 2011).
Eigenschaften
IUPAC Name |
N-(5-cyclopropyl-2-methylpyrazol-3-yl)-7-(3,5-dimethyl-1,2-oxazol-4-yl)-6-methoxy-2-methyl-9H-pyrimido[4,5-b]indol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O2/c1-11-21(12(2)33-30-11)16-8-18-15(9-19(16)32-5)22-23(27-18)25-13(3)26-24(22)28-20-10-17(14-6-7-14)29-31(20)4/h8-10,14H,6-7H2,1-5H3,(H2,25,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYPVUCBRQNICX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=C(C=C3C(=C2)NC4=C3C(=NC(=N4)C)NC5=CC(=NN5C)C6CC6)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CF53 free base | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




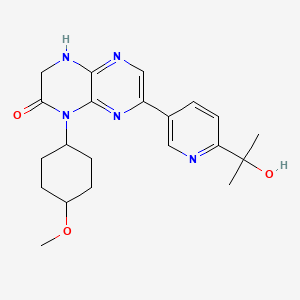
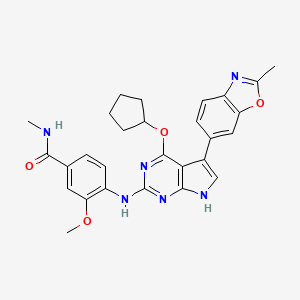
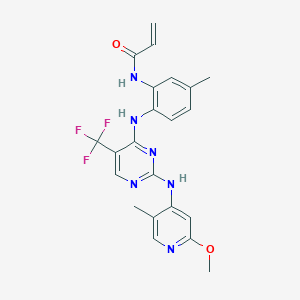
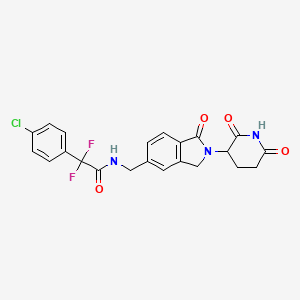
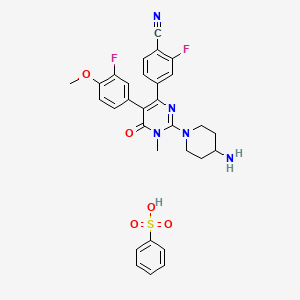
![N-(4-Chlorophenyl)-1-[3-(2-furanyl)benzoyl]-3-piperidinecarboxamide](/img/structure/B606538.png)
![(5E)-2-sulfanylidene-5-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-1,3-thiazolidin-4-one](/img/structure/B606544.png)
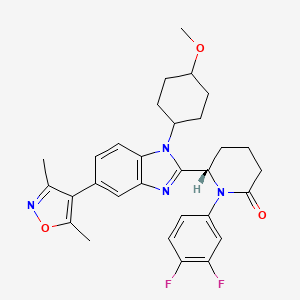
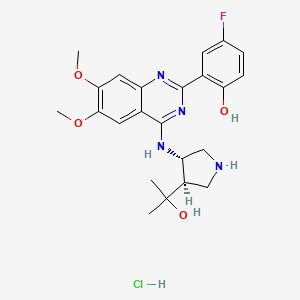
![6-chloro-7-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-2-(1,3-dimethylpyrazol-4-yl)-1H-imidazo[4,5-b]pyridine](/img/structure/B606547.png)
![3-[(2R)-1-(dimethylamino)propan-2-yl]oxy-5-[[4-methoxy-5-(1-methylpyrazol-4-yl)pyridin-2-yl]amino]pyrazine-2-carbonitrile](/img/structure/B606548.png)
